[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is a compound identified as a potential lead compound for the development of therapeutic agents against cancers associated with KDM5A []. KDM5A is an enzyme whose overexpression is linked to cancer cell proliferation and resistance to chemotherapy [].
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is a complex organic compound characterized by its unique structural features, including a chromen ring fused with a cyclopentane ring. This compound is of significant interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.
The compound is classified under organic acids, specifically as an acetic acid derivative. It is synthesized from various precursors through multi-step chemical reactions. Its molecular formula is with a molecular weight of approximately . The compound is also known by several synonyms, including 2-[(6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl)oxy]acetic acid .
The synthesis of [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid typically involves several key steps:
Common reagents used in the synthesis include potassium permanganate for oxidation and thionyl chloride for esterification .
The molecular structure of [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid can be described as follows:
The compound features a chromen backbone with an acetic acid functional group attached via an ether linkage .
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid involves its interaction with specific biological targets such as enzymes and receptors. It may inhibit certain enzymatic activities or modulate receptor functions, leading to various biological effects including potential anticancer properties .
The physical properties of [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid include:
Key chemical properties include:
This compound exhibits stability under normal laboratory conditions but may be sensitive to light and moisture .
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid has several applications in scientific research:
Cyclopenta[c]chromen derivatives represent a specialized class of oxygen-fused tricyclic heterocycles that emerged as scaffolds of interest in late 20th-century medicinal chemistry. Characterized by a benzopyran ring fused to a cyclopentane moiety with a ketone functionality at the 4-position, this core structure provides a rigid, planar framework amenable to diverse substitutions. Early research focused on unsubstituted 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, but systematic exploration of C7-ether derivatives gained momentum in the 1990s due to observed bioactivity in related coumarin and chromene systems. The introduction of oxygen-based side chains at the 7-position—particularly carboxymethyl ethers—marked a strategic advancement aimed at enhancing water solubility while preserving the core's ability to intercalate biomolecular targets [7].
These synthetic efforts yielded compounds like 2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid (CAS 307548-90-9) and 5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid, which demonstrated the scaffold's tolerance for varied carboxylate appendages [1] [5]. Commercial availability of these derivatives has remained limited, with suppliers like Sigma-Aldrich offering them primarily as "rare chemicals" for early-stage research without analytical validation, reflecting their status as exploratory research compounds rather than therapeutic agents [4] [6].
Table 1: Representative Cyclopenta[c]chromen Carboxylate Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Structural Features |
---|---|---|---|---|
2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid | C₁₆H₁₆O₅ | 288.30 | 307548-90-9 | α-Methylated acetic acid chain |
5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid | C₁₉H₁₆O₆ | 340.33 | 808243 | Furan-2-carboxylate linked via methylene spacer |
6-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid | C₂₀H₂₃NO₆ | 373.41 | 3839228 | 6-Aminohexanoate conjugate |
Ethyl ((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(c)chromen-7-yl)oxy)acetate | C₁₇H₁₈O₅ | 302.33 | R106860 | Ethyl ester prodrug form |
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CAS 314743-72-1; C₁₅H₁₄O₅) exemplifies a strategic optimization within this derivative class. Its structure integrates three pharmacologically relevant elements: (1) the 6-methyl-4-oxocyclopenta[c]chromen core, which confers planar aromaticity for potential π-π stacking interactions; (2) a 7-oxyacetic acid linker, enhancing hydrogen-bonding capacity and aqueous solubility relative to alkyl ether predecessors; and (3) an ionizable carboxylic acid terminus facilitating salt formation for physicochemical modulation [7] [8]. The molecular weight (274.27 g/mol) and calculated logP (~2.1) position it within "drug-like" space, distinguishing it from higher-molecular-weight analogs like the furan-2-carboxylate derivative (CID 808243, MW 340.33 g/mol) [1].
This compound’s significance extends beyond its intrinsic properties. It serves as a synthetic precursor for esters and amides—exemplified by ethyl ((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(c)chromen-7-yl)oxy)acetate (Aldrich CPR R106860) and the chloro-substituted methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CID 2055067) [6] [9]. The synthetic flexibility of the acetic acid moiety enables structure-activity relationship (SAR) studies probing carboxylate bioisosteres and prodrug approaches. Commercial sourcing remains challenging, with suppliers like Parchem and Sigma-Aldrich listing it as a rare research chemical, often lacking analytical certificates [4] [6] [7].
Table 2: Key Physicochemical Properties of [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid
Property | Value | Method/Comment |
---|---|---|
CAS Registry Number | 314743-72-1 | Unique chemical identifier [7] [8] |
Molecular Formula | C₁₅H₁₄O₅ | Confirmed via PubChem CIDs [7] [8] |
Molecular Weight | 274.27 g/mol | Calculated from formula |
Purity | ≥95% (typical commercial) | Supplier specifications (e.g., Accelachem SY211327) [5] |
Theoretical logP | ~2.1 | Predicted (e.g., XLogP3) |
Hydrogen Bond Acceptors | 5 | Oxygen atoms |
Hydrogen Bond Donors | 1 | Carboxylic acid group |
Rotatable Bonds | 3 | Ether and acetic acid linkages |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8